molecular formula C13H15N3O3S B11090121 Ethyl [(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Ethyl [(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Cat. No.: B11090121
M. Wt: 293.34 g/mol
InChI Key: WQVQFGAGAQJFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a pyridine ring, cyano groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process that includes the cyclization of appropriate precursors under controlled conditions.

    Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions, often using reagents such as sodium cyanide or potassium cyanide.

    Esterification: The ester functional group is introduced through esterification reactions, typically involving the reaction of an alcohol with an acid or acid derivative in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, organometallic compounds, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE involves its interaction with molecular targets and pathways. The cyano groups and ester functional group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]PROPIONATE: Similar structure but with a propionate ester group.

    METHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE: Similar structure but with a methyl ester group.

Uniqueness

ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C13H15N3O3S/c1-4-19-10(17)7-20-12-9(6-15)13(2,3)8(5-14)11(18)16-12/h8H,4,7H2,1-3H3,(H,16,18)

InChI Key

WQVQFGAGAQJFMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.